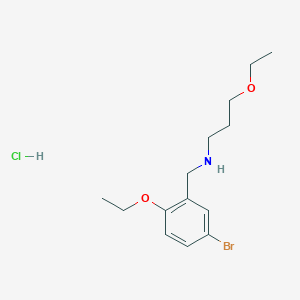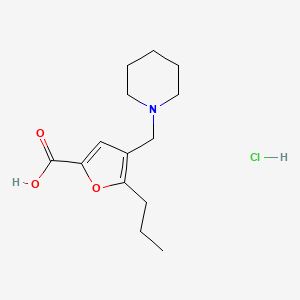![molecular formula C16H20ClNO3 B4172702 2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4172702.png)
2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
説明
2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as CX546, is a chemical compound that belongs to the family of ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for the fast excitatory neurotransmission in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid acts as a positive allosteric modulator of AMPA receptors, which are responsible for the fast excitatory neurotransmission in the central nervous system. The compound enhances the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and physiological effects:
This compound has been shown to enhance cognitive function and memory in animal models and human clinical trials. The compound has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its ability to enhance cognitive function and memory in animal models and human clinical trials. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, including further studies on its mechanism of action, potential therapeutic applications, and development of more potent and selective ampakines. Additionally, research on the safety and toxicity of this compound is needed to fully understand its potential as a therapeutic agent.
科学的研究の応用
2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to enhance cognitive function and memory in animal models and human clinical trials.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h5-8,13-14H,1-4,9-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNXLOBQSOPLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4172619.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide](/img/structure/B4172645.png)
![3,5-dimethyl-N-[2-(methylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4172647.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4172657.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4172663.png)

![N-(4-chlorophenyl)-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4172676.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4172681.png)
![N-(3,4-dichlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4172688.png)

![methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate](/img/structure/B4172699.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4172700.png)

